Molecular Weight and Lipophilicity Differentiation vs. Sulfonylpiperazine Analog
The target compound (MW 218.26 Da) is significantly less massive than its sulfonyl analog, 6-(4-methylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (MW 282.32 Da) [1]. The absence of a sulfonyl group reduces polar surface area and hydrogen-bond acceptor count, predicting higher membrane permeability and lower aqueous solubility relative to the sulfonyl derivative. This physicochemical distinction may favor the target compound in cell-based assays requiring passive diffusion, while the sulfonyl analog may be preferred for target engagement in biochemical assays due to enhanced solubility.
| Evidence Dimension | Molecular weight and polar surface area |
|---|---|
| Target Compound Data | MW 218.26 g/mol; no sulfonyl group |
| Comparator Or Baseline | 6-(4-methylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine: MW 282.32 g/mol; contains sulfonyl |
| Quantified Difference | MW difference: +64.06 g/mol (29% increase) |
| Conditions | Calculated from molecular formula; no experimental solubility data available for target compound. |
Why This Matters
The lower molecular weight and reduced polarity of the target compound predict superior passive membrane permeability, a critical factor for cellular uptake in phenotypic screens.
- [1] PDBj. ChemComp-Q1K: 6-(4-methylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine. Accessed April 2026. https://pdbj.org/emnavi/quick.php?id=Q1K. View Source
